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Introduction and Clinical Applications

Streptokinase is a thrombolytic agent derived from [-hemolytic streptococci that functions as a potent
activator of the fibrinolytic system [1]. It is used to dissolve pathological blood clots through the activation
of plasminogen. While its use in the U.S. has been discontinued, it remains a subject of research and is

available in other markets, warranting understanding of its administration protocols [2] [3] [4].

The primary clinical applications for streptokinase include acute myocardial infarction (AMI), pulmonary
embolism, deep vein thrombosis, and arterial thrombeosis [5] [3]. Research also supports its efficacy in
managing prosthetic valve thrombosis, with one study demonstrating a 90% success rate (complete or

partial response) using a specific infusion protocol [6].

Mechanism of Action

Streptokinase operates through a unique non-enzymatic mechanism to activate the fibrinolytic system [2].
It forms a stable 1:1 stoichiometric complex with plasminogen, inducing a conformational change that
converts other free plasminogen molecules into the active protease plasmin [3]. Plasmin then degrades fibrin

clots, fibrinogen, and other plasma proteins, leading to clot dissolution [3].
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The molecular structure of streptokinase comprises three domains (a, [, y), each capable of binding
plasminogen [2]. The interaction between Ilel of streptokinase and Asp740 of plasminogen is critical for
forming an active site through a non-proteolytic mechanism, enabling the activation of substrate

plasminogen [2].

The diagram below illustrates the core mechanism of action and cellular catabolic pathway:
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Diagram 1: Streptokinase Mechanism of Action and Clearance Pathway. This diagram illustrates the
primary pharmacological activity of streptokinase, culminating in fibrin clot degradation, and the subsequent

clearance of plasmin via complexation with az-macroglobulin and hepatic uptake [2] [7].

Administration Protocols and Dosage
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Administration routes (intravenous vs. intracoronary) and dosage regimens vary significantly based on the

clinical indication. The following table summarizes the standard adult dosing protocols derived from

historical data and clinical studies.

Table 1: Standard Streptokinase Dosing Protocols for Different Indications

o Dosage Administration
Indication Route . . Key Notes
Regimen Duration
Acute Intravenous 1.5 million 60 minutes Standard systemic
Myocardial (v) International thrombolysis.
Infarction [4] [8] Units (1U)
A Intracoronary 20,000 IU bolus, 60 minutes (Total: Faster reperfusion
(1C) then 2,000 140,000 I1U) but more invasive
IU/min [8].
Pulmonary \Y 250,000 IU load, 24-hour maintenance Loading dose
Embolism [4] then 100,000 (72 hrs if DVT neutralizes
IU/hr suspected) antibodies.
Deep Vein \Y 250,000 IU load, 72-hour maintenance
Thrombosis [4] then 100,000
IU/hr
Arterial \Y 250,000 IU load, 24 to 72-hour Duration depends on
Thrombosis [4] then 100,000 maintenance thrombosis extent.
IU/hr
Prosthetic Valve IV 250,000 1U 48-72 hours (Avg: Study-based
Thrombosis [6] bolus, then 52.2 hrs) protocol; monitor via

Occluded AV
Cannulae [4]

Intra-catheter

100,000 I1U/hr

250,000 IU in 2
mL saline

2-hour dwell time

Key Considerations for Administration

2D Echo.

Instill into each
occluded limb after
aspiration failure.
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e Antibody-Mediated Resistance: As a bacterial product, streptokinase can induce neutralizing
antibodies. A loading dose is often used to overcome pre-existing antibodies from previous
streptococcal infections or prior treatment [4]. Efficacy can be reduced if a patient has had a recent
streptococcal infection (within 6 months) or previous streptokinase therapy (within 6 months to a year)
[5] [1].

¢ Treatment Timeframe: Greatest benefit is achieved with early administration. For AMI, the most
significant mortality reduction occurs when administered within 1 hour of symptom onset, though
benefit has been observed up to 6-24 hours [4]. For other thrombotic events, treatment should ideally
begin within 7 days [4].

e Efficacy Monitoring: In prolonged infusions, if parameters like thrombin time show no change from
normal after 4 hours, resistance should be suspected, and discontinuation considered [4]. In
specialized settings like valve thrombosis, efficacy is defined by echocardiographic findings (e.g.,
halving of the mean transmitral gradient) [6].

Experimental and Research Protocols

Protocol: Comparative Study of IV vs. IC Administration for AMI

This protocol is adapted from a comparative clinical study [8].

e Objective: To compare the thrombolytic efficacy and time to reperfusion between intravenous (1V)
and intracoronary (IC) streptokinase administration in acute transmural myocardial infarction.
e Patient Population: Subjects presenting within 6 hours of AMI onset with total occlusion of the
infarct-related vessel unresponsive to intracoronary nitroglycerin.
¢ Methodology:
o Randomization: Patients are assigned to either IV or IC streptokinase groups.
o Angiography: Baseline angiograms are taken to confirm occlusion.
Drug Administration:
= |V Group: Receive 1.5 million IU of streptokinase infused intravenously over 60 minutes.
= |C Group: Receive a 20,000 IU bolus of streptokinase directly into the infarct-related
coronary artery, followed by a continuous infusion of 2,000 IU/minute for 60 minutes (total
dose: 140,000 IV).
Assessment: Angiograms are repeated during and after drug administration to assess for
reperfusion. The primary endpoints are (1) successful reopening of the infarct-related vessel
and (2) time from initiation of therapy to reperfusion.
e Reported Outcomes: The referenced study found that while reperfusion rates were not significantly

[¢]

[¢]

different (IV 67% vs. IC 85%), the time to reopening was significantly longer with IV
administration (54 minutes) compared to IC (26 minutes) [8].
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Protocol: Thrombolysis for Prosthetic Valve Thrombosis

This protocol is adapted from a clinical study evaluating safety and efficacy [6].

e Objective: To evaluate the efficacy and safety of streptokinase as a thrombolytic therapy in prosthetic
valve thrombosis.
e Patient Population: Patients with diagnosed thrombosis of a single prosthetic valve (mitral or aortic)
and no contraindications to thrombolytic therapy.
¢ Methodology:
o Baseline Evaluation: Clinical assessment and 2D Echocardiography to establish baseline
valve gradient and function.
o Drug Administration: Administer a bolus of 250,000 IU of streptokinase intravenously over 20-
30 minutes, followed by a continuous maintenance infusion of 100,000 IU per hour.
o Duration of Infusion: Continue infusion for 48-72 hours based on clinical and
echocardiographic monitoring (average duration in study: 52.2 hours).
o Response Criteria:
= Total Response: Return of transmitral gradient to baseline or doubling of valve area with
at least halving of the mean gradient.
= Partial Response: Intermediate reduction in mean gradient.
= Failed Response: No or minimal reduction in mean gradient.
o Post-treatment Management: Initiate unfractionated heparin (5,000 IU 1V 6 hourly) 12 hours
after streptokinase completion, overlapped with oral anticoagulation to a target INR of 2-2.5.
Aspirin (75-150 mg) may also be added.
¢ Reported Outcomes: The referenced study (n=48) reported a 90% success rate (81% total, 8%
partial). The main severe adverse event was intracranial hemorrhage, occurring in 6% of patients [6].

Critical Safety and Contrainduction Profile

Contrainductions and Warnings

Table 2: Major Contrainductions and Precautions for Streptokinase Use

Category Specific Conditions

Absolute Prior intracranial hemorrhage; Known structural cerebral vascular lesion (e.g.,
Contrainductions [2] AVM); Known intracranial malignancy; Ischemic stroke within 3 months;
Suspected aortic dissection; Active bleeding or bleeding diathesis; Significant
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Category Specific Conditions

closed-head/facial trauma within 3 months; Intracranial/intraspinal surgery
within 2 months; Severe uncontrolled hypertension; Prior treatment with
streptokinase (within 6 months).

Relative History of chronic, severe, poorly controlled hypertension; Presentation BP

Contrainductions [2]  >180/110 mmHg; Prior ischemic stroke (>3 months ago); Dementia; Known
intracranial pathology; Traumatic or prolonged CPR (>10 min); Major surgery
(<3 weeks ago); Recent internal bleeding (within 2-4 weeks); Noncompressible
vascular punctures; Active peptic ulcer; Oral anticoagulant therapy.

Conditions Recent major surgery or trauma; Severe uncontrolled diabetes; Hemorrhagic
Increasing Bleeding retinopathy; Severe liver or kidney disease; Bacterial endocarditis; Presence of
Risk [5] [9] tubes or catheters in the body.

Adverse Effects and Management

e Bleeding: The most common complication. Minor bleeding includes oozing from puncture sites. Major
bleeding can be gastrointestinal, genitourinary, or intracranial [5] [9]. Management requires
immediate cessation of the infusion; serious bleeding may require transfusion and administration of
antifibrinolytic agents like aminocaproic acid [2].

¢ Allergic Reactions: Streptokinase is antigenic. Reactions may include fever, rash, urticaria,
bronchospasm, and anaphylaxis [5] [9]. Premedication with antihistamines or corticosteroids may be
considered.

¢ Hypotension: Can occur during infusion. Management may involve slowing the infusion rate and
appropriate fluid management [5] [9].

¢ Reperfusion Arrhythmias: A sign of successful thrombolysis but require standard antiarrhythmic
therapy [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

© 2026 Smolecule. All rights reserved. 6/8 Tech Support


https://en.wikipedia.org/wiki/Streptokinase
https://www.mayoclinic.org/drugs-supplements/streptokinase-intravenous-route-intracoronary-route/description/drg-20070834
https://web.archive.org/web/20151208092537/http://www.drugs.com/cons/streptokinase-intravenous-intracoronary.html
https://www.mayoclinic.org/drugs-supplements/streptokinase-intravenous-route-intracoronary-route/description/drg-20070834
https://web.archive.org/web/20151208092537/http://www.drugs.com/cons/streptokinase-intravenous-intracoronary.html
https://en.wikipedia.org/wiki/Streptokinase
https://www.mayoclinic.org/drugs-supplements/streptokinase-intravenous-route-intracoronary-route/description/drg-20070834
https://web.archive.org/web/20151208092537/http://www.drugs.com/cons/streptokinase-intravenous-intracoronary.html
https://www.mayoclinic.org/drugs-supplements/streptokinase-intravenous-route-intracoronary-route/description/drg-20070834
https://web.archive.org/web/20151208092537/http://www.drugs.com/cons/streptokinase-intravenous-intracoronary.html
https://www.drugs.com/dosage/streptokinase.html
https://www.smolecule.com/products/s3318828?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s3318828?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

1. : AReview of its Clinical Streptokinase , Pharmacology of... Mechanism [link.springer.com]

2. - Wikipedia Streptokinase [en.wikipedia.org]

3. : Uses, Interactions, Streptokinase of... | DrugBank Online Mechanism [go.drugbank.com]

4. Dosage Guide + Max Dose, Adjustments - Streptokinase .com Drugs [drugs.com]

5. ( Streptokinase , intravenous ...) - Mayo Clinic route intracoronary [mayoclinic.org]

6. and Efficacy of safety in prosthetic valve thrombosis... streptokinase [pmc.ncbi.nim.nih.gov]

7. Catabolic pathways for streptokinase, plasmin, and ... - PubMed [pubmed.ncbi.nim.nih.gov]

8. versus Intravenous for acute transmural... intracoronary streptokinase [pubmed.ncbi.nim.nih.gov]
9., Streptokinase Advanced Patient... Intravenous Intracoronary [web.archive.org]

To cite this document: Smolecule. [Streptokinase Administration: Application Notes and Protocols for
Researchers]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b3318828#streptokinase-administration-route-intravenous-

intracoronary]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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